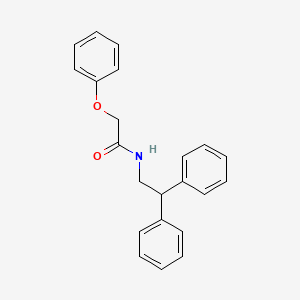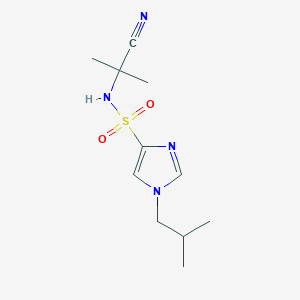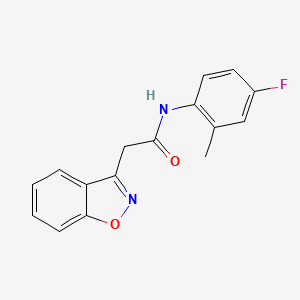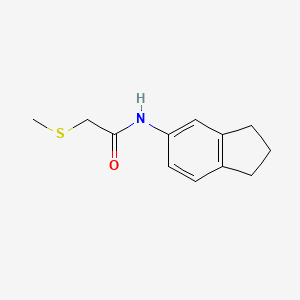![molecular formula C13H15N3OS B7637035 N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is known for its unique chemical structure and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide has been shown to have various biochemical and physiological effects. It has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide in lab experiments is its unique chemical structure, which allows for the study of its potential use in various scientific research applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide. One of the future directions is to study its potential use in the treatment of various types of cancer. Another future direction is to study its potential use in reducing inflammation in different animal models. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide is a chemical compound that has potential use in various scientific research applications. It has been studied for its anticancer and anti-inflammatory properties and has shown promising results. This compound has unique chemical properties, which make it an interesting topic for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-(thiophen-2-ylmethyl)pyrazole-3-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base. The reaction results in the formation of N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide.
Aplicaciones Científicas De Investigación
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide has potential use in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting cancer cell growth. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.
Propiedades
IUPAC Name |
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(10-3-1-4-10)15-12-6-7-14-16(12)9-11-5-2-8-18-11/h2,5-8,10H,1,3-4,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOVOAUBATZSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1,3-Diphenylpyrazol-4-yl)methyl-methylamino]propanenitrile](/img/structure/B7636966.png)
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)


![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)
![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)


![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)